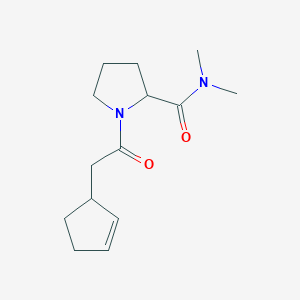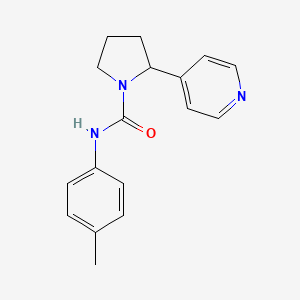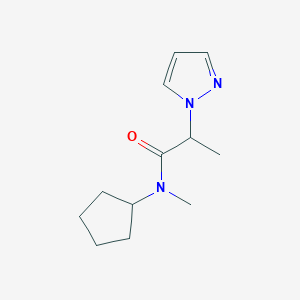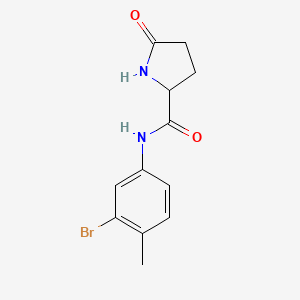
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound belongs to the pyrrolidine carboxamide class of compounds and has been synthesized using different methods.
Mecanismo De Acción
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins. It has been found to inhibit the activity of bromodomain-containing proteins (BRDs), which play a crucial role in the regulation of gene expression. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide binds to the acetyl-lysine binding pocket of BRDs, thereby preventing the interaction between BRDs and histone proteins. This, in turn, leads to the inhibition of gene transcription and subsequent cell proliferation.
Biochemical and Physiological Effects:
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide is its specificity towards BRDs. This makes it a valuable tool for studying the role of BRDs in various biological processes. However, like any other small molecule inhibitor, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has certain limitations. It has a short half-life and can be rapidly metabolized in vivo. Additionally, it may have off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has shown promising results in pre-clinical studies, and further research is needed to determine its potential clinical applications. Some of the future directions for research include the development of more potent and selective inhibitors of BRDs, the identification of new targets for N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide, and the evaluation of its efficacy in clinical trials.
Conclusion:
In conclusion, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. It has been synthesized using different methods and has been extensively studied for its pharmacological effects. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide exerts its effects by inhibiting the activity of specific enzymes and proteins, and has been found to have various biochemical and physiological effects. While it has certain advantages and limitations for lab experiments, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has promising future directions for research, which can lead to the development of new therapies for various diseases.
Métodos De Síntesis
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been synthesized using different methods. One of the most commonly used methods involves the reaction between 3-bromo-4-methylbenzoic acid and pyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ammonium hydroxide to obtain the final product, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been found to inhibit the activity of certain enzymes and proteins, which play a crucial role in the progression of these diseases.
Propiedades
IUPAC Name |
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-7-2-3-8(6-9(7)13)14-12(17)10-4-5-11(16)15-10/h2-3,6,10H,4-5H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYENAMKDFYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)
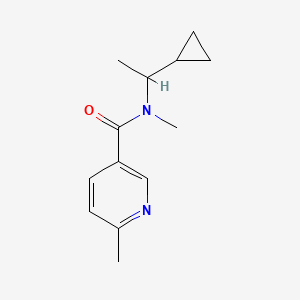
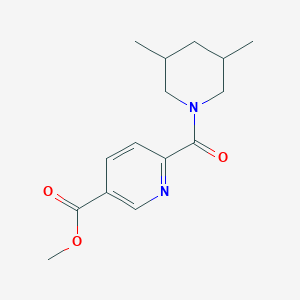
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
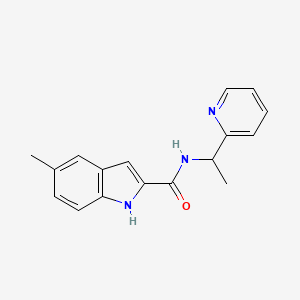
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)


